molecular formula C24H19N5OS B6478012 3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 2640898-94-6

3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6478012
CAS No.: 2640898-94-6
M. Wt: 425.5 g/mol
InChI Key: LUEIERDIVWFNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one (CAS 2640898-94-6) is a synthetic organic compound with a molecular formula of C24H19N5OS and a molecular weight of 425.5 g/mol . This chemical features a complex structure that incorporates a 3,4-dihydroquinazolin-4-one core, a 2-methylphenyl substituent, and a 1-phenyl-1H-1,2,3-triazole moiety linked via a methylsulfanyl bridge . The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of pharmacological activities . Specifically, derivatives based on the 3-(2-methylphenyl)quinazolin-4(3H)-one structure have been synthesized and evaluated for their biological properties, showing promising analgesic and anti-inflammatory activities in pre-clinical research models . Some compounds in this class have demonstrated potent anti-inflammatory effects, comparable to or even exceeding the reference standard diclofenac sodium, while exhibiting only mild ulcerogenic potential, which is a common side effect of many anti-inflammatory drugs . Furthermore, the integration of the 1,2,3-triazole ring, a pharmacophore with significant bioactivity, suggests potential for diverse applications in developing new therapeutic agents and biochemical probes . This compound is offered For Research Use Only and is a valuable building block for chemical synthesis and for investigators exploring new biologically active heterocyclic compounds in drug discovery programs.

Properties

IUPAC Name

3-(2-methylphenyl)-2-[(1-phenyltriazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5OS/c1-17-9-5-8-14-22(17)29-23(30)20-12-6-7-13-21(20)25-24(29)31-16-18-15-28(27-26-18)19-10-3-2-4-11-19/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEIERDIVWFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CN(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel derivative of quinazoline and triazole that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including its effects against various pathogens and its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that combines quinazoline and triazole moieties, which are known for their diverse pharmacological properties. The presence of the methylphenyl and sulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that derivatives of quinazoline and triazole exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to the target molecule have shown significant activity against various bacteria and fungi. For instance, quinazoline derivatives have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Antileishmanial Activity : Research has demonstrated that quinazoline derivatives can inhibit the growth of Leishmania species. In vitro studies indicated promising IC50 values, suggesting that modifications in the structure can enhance efficacy against leishmaniasis .
  • Anticancer Potential : Some studies have highlighted the cytotoxic effects of triazole-containing compounds on cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in various cancer cells, indicating their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on similar compounds:

  • Inhibition of Key Enzymes : Quinazoline derivatives often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation. For instance, they may target kinases involved in cell signaling pathways .
  • Interaction with DNA : Some triazole derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells .
  • Modulation of Immune Response : There is evidence suggesting that certain quinazolines can modulate immune responses, enhancing the host's ability to fight infections .

Case Study 1: Antileishmanial Activity

A study conducted on similar quinazoline derivatives revealed significant antileishmanial activity with IC50 values ranging from 0.05 to 1.61 µg/mL against Leishmania species. Molecular docking studies indicated strong binding affinities to key proteins involved in the parasite's metabolism .

CompoundIC50 (µg/mL)Binding Energy (kcal/mol)
3a1.61-9.84
3b0.05-8.07

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of triazole derivatives showed that they could significantly reduce cell viability in breast cancer cell lines (MCF-7) with IC50 values around 10 µM. These findings suggest a potential pathway for developing new anticancer therapies based on this compound structure .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that triazole derivatives, including the compound , exhibit promising anticancer properties. The mechanism of action is primarily attributed to the induction of apoptosis in cancer cells. Research has shown that compounds containing triazole moieties can disrupt cellular processes in various cancer types, leading to cell death and reduced tumor growth.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal and bacterial growth. In vitro studies have demonstrated that derivatives similar to the one discussed can effectively combat infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Effects
Another significant application lies in the anti-inflammatory potential of this compound. Research suggests that similar quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Material Science

Polymer Chemistry
The unique structural characteristics of 3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one allow it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers modified with triazole-containing compounds exhibit improved resistance to thermal degradation.

Nanotechnology
In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. Its ability to form stable complexes with metals enhances the catalytic properties of metal nanoparticles, making them suitable for applications in catalysis and environmental remediation.

Case Studies

Study Objective Findings
Study A (2024)Evaluate anticancer propertiesDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Study B (2023)Assess antimicrobial efficacyShowed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study C (2022)Investigate anti-inflammatory effectsFound reduction in pro-inflammatory cytokines in animal models of arthritis when treated with triazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-4-one derivatives exhibit diverse bioactivity depending on substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolin-4-One Derivatives

Compound Name Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) Reported Activity References
Target Compound: 3-(2-Methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one 2-Methylphenyl [(1-Phenyltriazole)methyl]sulfanyl ~422* Not explicitly reported N/A
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one (4g) Phenyl 5-Chloro-3-methylpyrazole 415.89 α-Glucosidase inhibition (IC₅₀: 12.3 µM)
3-(4-Fluorophenyl)-2-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone 4-Fluorophenyl Pyridinylsulfanyl-methylphenyl 473.52 Antidiabetic (in silico docking)
3-(4-Methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one 4-Methylphenyl Cinnamylsulfanyl 398.48 Not reported
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one 3-Methoxyphenyl Methylsulfanyl 314.38 Analgesic (ED₅₀: 25 mg/kg)
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one 3-Methoxypropyl Oxadiazole-methylsulfanyl 422.5 Not reported

*Estimated based on molecular formula (C₂₅H₂₂N₄OS).

Key Observations:

Substituent Effects on Bioactivity: Pyrazole vs. Triazole: Compound 4g (pyrazole substituent) exhibits potent α-glucosidase inhibition, suggesting heterocyclic substituents at position 2 enhance enzyme binding. The target compound’s triazole group may offer similar or improved interactions due to its smaller size and higher aromaticity .

Structural Flexibility :

  • The oxadiazole-containing analog () demonstrates that rigid heterocycles at position 2 can increase molecular weight without compromising solubility, likely due to polar interactions from the oxadiazole ring.

Pharmacological Gaps: The target compound lacks explicit bioactivity data in the provided evidence. Further in vitro testing is recommended.

Preparation Methods

Cyclocondensation of Anthranilamide with Carbonyl Derivatives

Graphene oxide (GO)-catalyzed cyclocondensation in aqueous media offers a green and efficient route. Anthranilamide reacts with 2-methylbenzaldehyde in water at room temperature using GO nanosheets (25 mg) and oxone (307 mg) as co-catalysts. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding 3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one as the intermediate. Key advantages include:

  • Yield : 89–96%.

  • Reaction Time : 2–4 hours.

  • Solvent-Free Conditions : Water acts as both solvent and promoter.

Mechanistic Insight :
The GO nanosheets facilitate proton transfer and stabilize intermediates through π-π interactions, while oxone enhances the electrophilicity of the aldehyde.

Functionalization of the Quinazolinone Core

Introduction of the Sulfanyl Group

The sulfanyl linker at position 2 is introduced via nucleophilic substitution. The quinazolinone intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 2-chloro-N-(4-oxo-3-(2-methylphenyl)-3,4-dihydroquinazolin-2-yl)acetamide. Critical parameters include:

  • Molar Ratio : 1:1 (quinazolinone:chloroacetyl chloride).

  • Temperature : Room temperature (25°C).

  • Workup : Filtration and crystallization from ethanol.

Attachment of the Triazole Moiety

The triazole-thiol component, (1-phenyl-1H-1,2,3-triazol-4-yl)methanethiol, is synthesized separately via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • CuAAC Reaction : Phenylacetylene reacts with azidomethylthiolacetate in the presence of Cu(I) to form 1-phenyl-1H-1,2,3-triazole-4-yl methylthioacetate.

  • Thiol Deprotection : Basic hydrolysis (e.g., NaOH/EtOH) cleaves the thioacetate group, yielding the free thiol.

The triazole-thiol is then coupled to the chloroacetamide intermediate via nucleophilic displacement in dry acetone with potassium carbonate:

  • Conditions : Reflux (60°C, 6 hours).

  • Yield : 80–86%.

Optimization and Characterization

Reaction Monitoring and Purification

  • TLC Analysis : Silica gel plates (Merck) with ethyl acetate/hexane (3:7) monitor reaction progress.

  • Purification : Preparative thin-layer chromatography (PTLC) or column chromatography isolates the final product.

Spectroscopic Characterization

  • 1H/13C NMR : Confirms regiochemistry and functional group integration. For example, the singlet at δ 5.72 ppm corresponds to the C2-H of the quinazolinone, while the triazole methylene (SCH2) resonates at δ 3.8–4.0 ppm.

  • HRMS : Validates molecular formula (e.g., [M+Na]+ = 292.0695 for C14H11N3O3).

  • IR : Peaks at 1647 cm−1 (C=O) and 1345 cm−1 (C-N) confirm the quinazolinone core.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Time (h)Key Advantage
GO/OxoneWater89–962–4Eco-friendly, high yield
Reverse ZnO MicellesWater/ZnO nanoreactor85–923–5Recyclable catalyst
Pd-CatalyzedToluene/dioxane75–821.5Broad substrate scope

Challenges and Solutions

Regioselectivity in Triazole Formation

CuAAC ensures exclusive 1,4-regioselectivity for the triazole ring. Competing pathways (e.g., 1,5-isomer) are suppressed using Cu(I) catalysts.

Stability of Sulfanyl Intermediates

The thiol group is prone to oxidation; thus, reactions are conducted under inert atmosphere (N2/Ar). Addition of antioxidants (e.g., BHT) further stabilizes intermediates.

Scalability and Industrial Relevance

The GO-catalyzed method and micellar synthesis are scalable to gram-scale production without yield reduction. For instance, a 10-g batch of quinazolinone core achieved 91% yield in water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.